N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-5-25-16-10-8-15(9-11-16)18-17-7-6-12-22(17)13-14-23(18)19(24)21-20(2,3)4/h6-12,18H,5,13-14H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHLFDBQEFEUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic compound belonging to the class of pyrrolopyrazine derivatives. This article examines its biological activity, including its biochemical properties, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H23N3O2
- Molecular Weight : 361.4 g/mol
- CAS Number : 900012-18-2
The compound features a pyrrolo[1,2-a]pyrazine core, which is known for its diverse biological activities. The tert-butyl and ethoxy groups contribute to its solubility and interaction with biological targets.
Enzyme Interaction
This compound has been shown to interact with various enzymes, particularly kinases and proteases. These interactions can lead to:
- Inhibition of Kinases : The compound inhibits specific kinases involved in signal transduction pathways, which may affect cell proliferation and survival.
- Protease Modulation : It can also modulate protease activity, influencing protein degradation and synthesis pathways.
Binding Affinity
The compound's ability to bind to enzyme active sites alters their conformation and function. This binding can lead to significant changes in metabolic pathways within the cells.
Signal Transduction Pathways
Research indicates that this compound influences several key signaling pathways:
- MAPK/ERK Pathway : It has been observed to modulate this pathway, which is crucial for cell proliferation and differentiation.
- Gene Expression Regulation : The compound affects the expression of genes involved in cell cycle regulation and apoptosis.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values vary depending on the cell type but indicate promising anti-cancer activity.
Anticancer Activity
The compound's ability to inhibit key enzymes involved in cancer cell growth positions it as a potential candidate for anticancer therapies. Studies have shown:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
These results suggest that further development could lead to effective cancer treatments.
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial properties. It has shown activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.
Case Studies and Research Findings
A series of studies have highlighted the biological activity of similar compounds within the pyrrolopyrazine class:
- Antimalarial Activity : Research has indicated that derivatives of pyrrolopyrazines exhibit antimalarial properties against Plasmodium falciparum .
- Tuberculosis Treatment : Compounds with similar structures have been investigated for their efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase enzymes .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of dihydropyrrolo[1,2-a]pyrazine compounds exhibit promising anticancer properties. These compounds can interact with various cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that similar compounds can inhibit cancer cell lines by inducing apoptosis and cell cycle arrest, making them potential candidates for cancer therapeutics .
Antimicrobial Properties
The compound has demonstrated antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The presence of the ethoxyphenyl group is believed to enhance its interaction with bacterial cell membranes, leading to increased efficacy against infections caused by organisms such as Escherichia coli and Pseudomonas aeruginosa .
Anti-inflammatory Effects
Preliminary studies suggest that N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease .
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the derivatization into other biologically active molecules. For example, through various coupling reactions, it can be transformed into more complex heterocycles that may exhibit enhanced biological activities .
Molecular Modeling Studies
Molecular modeling techniques have been employed to predict the behavior of this compound in biological systems. These studies facilitate the understanding of its interaction with target proteins and can guide the design of more potent analogs .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Carboxamide Group
The carboxamide group at position 2 is a critical site for structural diversity. Key analogs include:
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Molecular Formula : C₂₂H₂₁F₂N₃O₂
- Molecular Weight : 397.425 g/mol
- Substituent : 2,6-Difluorophenyl instead of tert-butyl.
- This may improve target affinity but reduce lipophilicity compared to the tert-butyl analog. Reduced steric bulk could allow better binding to shallow receptor pockets .
1-(4-Ethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Substituent : 3-Methoxyphenyl instead of tert-butyl.
- Key Differences: The methoxy group offers moderate electron-donating effects and lower steric hindrance than tert-butyl.
Spirocyclic Analogs (e.g., 1-[1’-(5-isopropoxy-6-methyl-pyridine-2-carbonyl)-spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,4’-piperidine])
- Structural Feature : Incorporates a spirocyclic piperidine ring fused to the pyrrolopyrazine core.
- Key Differences: The spiro architecture imposes conformational rigidity, which may enhance selectivity for specific targets.
Table 1: Comparative Properties of Selected Analogs
- Synthetic Accessibility :
- The tert-butyl group in the target compound may be introduced via Boc (tert-butoxycarbonyl) protection strategies, as seen in the synthesis of related pyrrolopyrazine derivatives (e.g., tert-butyl carbamate intermediates in and ).
- Fluorinated analogs require selective fluorination steps, which can be challenging due to reagent toxicity and regioselectivity issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
